molecular formula C18H24N2O3S B10900402 5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid

Cat. No.: B10900402
M. Wt: 348.5 g/mol
InChI Key: CXPZESZARNVNEF-UHFFFAOYSA-N
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Description

5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is a complex organic compound that features a unique adamantyl group attached to a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid typically involves the reaction of 1-adamantylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetic acid . The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways within biological systems. The adamantyl group enhances the compound’s stability and bioavailability, allowing it to effectively bind to target proteins and enzymes. This binding can inhibit the activity of these targets, leading to various biological effects such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(1-Adamantyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid is unique due to the combination of the adamantyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, bioavailability, and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

5-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H24N2O3S/c21-15(2-1-3-16(22)23)20-17-19-14(10-24-17)18-7-11-4-12(8-18)6-13(5-11)9-18/h10-13H,1-9H2,(H,22,23)(H,19,20,21)

InChI Key

CXPZESZARNVNEF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)CCCC(=O)O

Origin of Product

United States

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